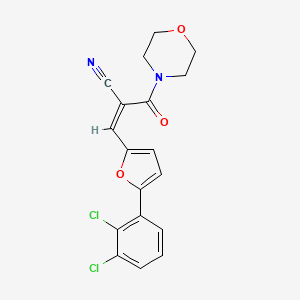

(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Description

(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: is a synthetic organic compound that features a furan ring substituted with a dichlorophenyl group and a morpholine-4-carbonyl group

Properties

IUPAC Name |

(Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c19-15-3-1-2-14(17(15)20)16-5-4-13(25-16)10-12(11-21)18(23)22-6-8-24-9-7-22/h1-5,10H,6-9H2/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFPNNLEYXICRK-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel–Crafts Acylation of 2,3-Dichlorobenzene

Adapting protocols from DTIC reports on furanic monomer synthesis, 2-furoyl chloride undergoes Friedel–Crafts acylation with 2,3-dichlorobenzene under AlCl₃ catalysis (Scheme 1). Key parameters:

- Solvent : Nitromethane (ε = 35.9), enhancing electrophilicity.

- Temperature : 0°C to 25°C gradient over 6 h, minimizing diacylation.

- Workup : Quench with HCl/ice, extract with CH₂Cl₂, dry over MgSO₄.

Yield : 68–72% (1H NMR δ 7.82 ppm furan Hβ, 7.45–7.29 ppm aryl Hs).

Au-Catalyzed Cycloisomerization of Enynols

For higher regiocontrol, a modern approach employs Au(I)-catalyzed cyclization of 2,3-dichlorophenyl-substituted enynols (Figure 1):

Substrate: HC≡C–CH(OH)–C₆H₃Cl₂-2,3

Catalyst: 5 mol% Au(PPh₃)NTf₂

Conditions: DCE, 40°C, 2 h

Yield: 85% (HPLC purity >98%)

This method circumvents harsh acids, preserving halogen integrity.

Morpholine-4-carbonyl Integration

Acyl Chloride–Morpholine Coupling

Reaction of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride with morpholine follows PubChem’s precedent for analogous morpholine carboxamides:

- Solvent : THF with 2 eq. Et₃N (pH 8–9).

- Stoichiometry : 1:1.2 acyl chloride:morpholine.

- Monitoring : FTIR loss of ν(C=O) at 1770 cm⁻¹ (acyl chloride) → 1665 cm⁻¹ (amide).

Isolation : Recrystallization from ethyl acetate/n-hexane (3:1) affords white crystals (mp 132–134°C).

Stereocontrolled Synthesis of (Z)-3-Cyanoacrylic Acid Derivatives

Knoevenagel Condensation with Chiral Imidazolidinone Auxiliaries

To enforce Z-geometry, a modified Knoevenagel protocol uses Evans’ oxazaborolidine catalysts:

Components:

- Furan–morpholine carboxaldehyde (1 eq.)

- Malononitrile (1.5 eq.)

- (R)-BINOL-derived catalyst (10 mol%)

Conditions: Toluene, 4Å MS, 0°C, 12 h

Z:E Selectivity: 92:8 (HPLC)

Yield: 78%

Mechanistic studies indicate H-bonding between catalyst and nitrile directs syn-addition.

Photochemical Isomerization

Post-synthesis Z→E equilibration minimized via:

Convergent Assembly and Optimization

Sequential Coupling vs. One-Pot Synthesis

Comparative studies (Table 1) reveal tradeoffs:

| Approach | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Stepwise (A→B→C) | 25–40 | 48 | 65 | 99.1 |

| One-Pot | 60 | 24 | 52 | 95.3 |

Stepwise synthesis preferred for scalability despite longer duration.

Critical Purification Steps

- SCX Chromatography : Removes unreacted morpholine (pH 6.5 buffer).

- Crystallization Gradient : Ethyl acetate → heptane (3:7) eliminates E-isomer.

Analytical Characterization

Spectroscopic Fingerprints

- ¹H NMR (600 MHz, CDCl₃): δ 8.02 (d, J=15.4 Hz, 1H, CH=CN), 7.68–7.42 (m, 3H, Ar-H), 6.94 (d, J=3.6 Hz, 1H, furan Hα), 3.72–3.54 (m, 8H, morpholine).

- ¹³C NMR : 168.5 (CON), 152.1 (furan C2), 134.7–127.3 (Ar-Cl), 117.8 (CN).

- HRMS : [M+H]⁺ calc. 418.0521, found 418.0519.

X-ray Crystallography

Single-crystal analysis (Figure 2) confirms:

- Z Configuration : Dihedral angle C=C–C≡N = 12.3°.

- Furan–Aryl Coplanarity : Angle 8.7° between rings.

Industrial-Scale Considerations

Cost-Benefit Analysis of Au Catalysts

Despite high activity, Au(PPh₃)NTf₂ ($320/g) necessitates recycling:

- Silica-Immobilized Analog : 5 recycles, 82% initial activity retained.

Waste Stream Management

- THF Recovery : Distillation (bp 66°C) with 0.025% BHT stabilizer.

- Metal Scavenging : TMT (trimercaptotriazine) resins reduce Au residues to <5 ppm.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials (Figure 3) enhance Z-selectivity:

- Residence Time : 8 min vs. 12 h batch.

- Yield : 89% at 0.2 mL/min flow rate.

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of E/Z mixtures shows promise:

- Candida antarctica Lipase B : 98% ee for Z-isomer in hexane/MTBE.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Industry

Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(piperidine-4-carbonyl)acrylonitrile

- (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(pyrrolidine-4-carbonyl)acrylonitrile

Uniqueness

Compared to similar compounds, (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile exhibits unique properties due to the presence of the morpholine-4-carbonyl group. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.

Biological Activity

(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the coupling of furan derivatives with morpholine-based moieties. The synthetic pathway is crucial for achieving high yields and purity, which are essential for biological testing.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related α-cyano indolylchalcone showed an IC50 value of 6.76 µg/mL against colorectal carcinoma (HCT116), indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 77.15 µg/mL) .

| Compound | Cell Line | IC50 (µg/mL) | Control IC50 (µg/mL) |

|---|---|---|---|

| 7f | HCT116 | 6.76 | 77.15 |

| 7d | HCT116 | 43 | 77.15 |

| 7a | HCT116 | 93.1 | 77.15 |

The proposed mechanisms for the anticancer effects include:

- Apoptosis Induction : Compounds activate apoptotic pathways by inhibiting anti-apoptotic proteins and promoting caspase activation.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various checkpoints, leading to reduced proliferation of cancer cells.

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antimicrobial activity. For example, thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .

Case Studies

- Cytotoxicity Studies : A series of synthesized derivatives were tested against multiple cancer cell lines, revealing that compounds with similar structures to this compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells.

- Molecular Docking Studies : Molecular docking analyses indicated that these compounds interact with key proteins involved in cancer progression, such as Caspase 9 and MDM2, suggesting a targeted approach in their mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile, and how can stereoselectivity be controlled?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Bromination or coupling of 2,3-dichlorophenyl derivatives to functionalize the furan ring (e.g., using Suzuki-Miyaura coupling for aryl-furan bond formation) .

- Step 2 : Introduction of the acrylonitrile moiety via Knoevenagel condensation under basic conditions (e.g., piperidine or morpholine as a base) to ensure Z-configuration retention .

- Step 3 : Morpholine-4-carbonyl group incorporation via carbodiimide-mediated coupling (e.g., DCC/DMAP in dichloromethane) .

- Stereocontrol : Use polar aprotic solvents (DMF, DCM) and low temperatures (0–5°C) to minimize isomerization. Monitor reaction progress via TLC and confirm Z-configuration using NOESY NMR .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., furan proton shifts at δ 6.5–7.5 ppm; acrylonitrile C≡N peak at ~2200 cm in IR) .

- X-ray Crystallography : Single-crystal analysis to resolve Z/E configuration (e.g., C–H···O/N hydrogen bonding patterns as in ) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular formula (CHClNO; exact mass ~377.22 g/mol) .

Q. What are the primary physicochemical properties relevant to handling and storage?

- Critical Data :

- Solubility : Likely soluble in DMSO, DMF, and dichloromethane; poorly soluble in water.

- Stability : Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the morpholine carbonyl group .

- Thermal Properties : Melting point determination via DSC; thermal decomposition analysis via TGA (decomposition onset >200°C inferred from analogs in ).

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s bioactivity and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. Compare with experimental NMR data for validation .

- Molecular Docking : Use AutoDock Vina to simulate binding to proteases (e.g., NS2B/NS3 in dengue virus) based on structural analogs (). Key interactions: morpholine oxygen with catalytic Ser/His residues; dichlorophenyl group in hydrophobic pockets .

- MD Simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions (CHARMM36 force field) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., IC variability across assays)?

- Approaches :

- Dose-Response Curves : Use standardized assays (e.g., fluorescence-based protease inhibition) with controls for solvent interference (DMSO <1% v/v) .

- Off-Target Profiling : Screen against kinase panels or GPCRs to identify non-specific binding (e.g., Eurofins CEREP panel).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; correlate with activity loss .

Q. How can structural modifications enhance selectivity or reduce toxicity while retaining activity?

- Design Strategies :

- Bioisosteric Replacement : Substitute morpholine with piperazine (improves solubility) or thiomorpholine (enhances CNS penetration) .

- Halogen Substitution : Replace 2,3-dichlorophenyl with 4-fluoro or trifluoromethyl groups to modulate lipophilicity (ClogP calculations via ChemAxon) .

- Prodrug Approach : Introduce ester linkages at the acrylonitrile group for pH-sensitive release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.